molecular formula C7H3ClF3N3 B1510296 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-85-1

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1510296
CAS RN: 1060815-85-1
M. Wt: 221.57 g/mol
InChI Key: RQVQKRMJPKVDST-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-??2-??yl)??azetidine-??2-??carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which includes 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, has been discussed in several studies . The synthesis often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are complex and can involve various other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.6±0.1 g/cm3 , a refractive index of 1.584 , and a molar refractivity of 48.5±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: is a valuable intermediate in medicinal chemistry. It serves as a core structure for developing pharmaceutical compounds with a wide range of therapeutic applications. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in targeted cancer therapies . Additionally, the trifluoromethyl group is a common feature in drugs for treating diseases like breast cancer, as seen in FDA-approved Alpelisib .

Agriculture

In the agricultural sector, this compound’s derivatives are integral in creating active ingredients for agrochemicals. They play a significant role in crop protection, helping to safeguard against pests and diseases. The unique physicochemical properties imparted by the fluorine atom make these derivatives highly effective in this field .

Material Science

The compound’s derivatives are also used in material science, particularly in the development of novel materials with specific desired properties. The trifluoromethyl group can influence the material’s characteristics, such as its thermal stability and chemical resistance, making it valuable for advanced material synthesis .

Environmental Science

In environmental science, the compound is utilized in studying the environmental fate of fluorinated organic chemicals. Its derivatives can be used as tracers or standards in environmental sampling and analysis, aiding in the monitoring of pollution and the assessment of ecological risks .

Analytical Chemistry

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: finds applications in analytical chemistry as a reference compound. It’s used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses across various research domains .

Biochemistry

In biochemistry, the compound is a key precursor in synthesizing nucleotide analogs and other bioactive molecules. Its derivatives are studied for their interactions with biological macromolecules, contributing to our understanding of fundamental biochemical processes and the discovery of new drug targets .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, including 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 3 Oral, Eye Irrit. 2, and STOT SE 3 .

Future Directions

Trifluoromethylpyridines and their derivatives, including 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVQKRMJPKVDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743645
Record name 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1060815-85-1
Record name 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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